methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms. The presence of the fluorosulfonyl group adds to its reactivity and potential utility in various chemical reactions and applications.
Preparation Methods
The synthesis of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group into the pyrazole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions . Industrial production methods may involve scaling up this synthetic route, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced products.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or medicinal chemistry .
Comparison with Similar Compounds
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.
Methyl 5-(methylsulfonyl)-3-methyl-1H-pyrazole-4-carboxylate:
Methyl 5-(trifluoromethylsulfonyl)-3-methyl-1H-pyrazole-4-carboxylate: The trifluoromethylsulfonyl group introduces additional fluorine atoms, impacting the compound’s reactivity and interactions.
Biological Activity
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate (C6H7FN2O4S) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H7FN2O4S
- Molecular Weight : 206.19 g/mol
- Structural Features : The compound features a pyrazole ring with a fluorosulfonyl group and a carboxylate moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in critical cellular pathways.
Target Interactions
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- It has been noted that similar pyrazole derivatives can interact with cytochrome P450 enzymes, impacting drug metabolism and detoxification processes.
-
Cell Signaling Modulation :
- Studies suggest that the compound could modulate key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
- Apoptosis Induction :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Structure-Activity Relationship (SAR) :
Properties
Molecular Formula |
C6H7FN2O4S |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 3-fluorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7FN2O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9) |
InChI Key |
RENVJHNIZZCWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)F)C(=O)OC |
Origin of Product |
United States |
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